

A-485: A Highly Selective Inhibitor of p300/CBP Histone Acetyltransferases

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A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This guide provides a comparative analysis of the cross-reactivity of **A-485** with other histone acetyltransferases, supported by available experimental data.

This document is intended for researchers, scientists, and drug development professionals interested in the specificity of epigenetic modulators.

Comparative Selectivity Profile of A-485

A-485 demonstrates high potency against its primary targets, p300 and CBP, with IC50 values in the low nanomolar range. In contrast, it exhibits minimal to no activity against a panel of other histone acetyltransferases at significantly higher concentrations, highlighting its remarkable selectivity.



Target HAT	IC50 (nM)	Fold Selectivity vs. p300	Fold Selectivity vs. CBP
p300	9.8[1][2]	1	~0.27
СВР	2.6[1][2]	~3.8	1
PCAF	>10,000	>1020	>3846
GCN5L2	>10,000	>1020	>3846
HAT1	>10,000	>1020	>3846
MYST3	>10,000	>1020	>3846
MYST4	>10,000	>1020	>3846
TIP60	>10,000	>1020	>3846

Note: The IC50 values for the wider panel of HATs are presented as greater than 10 μ M (10,000 nM) based on findings that A-485 does not inhibit their activity at this concentration.

Experimental Methodologies

The determination of the inhibitory activity of **A-485** against p300, CBP, and other histone acetyltransferases typically involves biochemical assays that measure the enzymatic activity of the respective HATs. While specific, detailed protocols for the cross-reactivity screening of **A-485** are proprietary, a general methodology can be outlined based on standard practices in the field.

General Protocol for Determining HAT Inhibitor Selectivity:

Enzyme and Substrate Preparation:



- Recombinant human histone acetyltransferase enzymes (e.g., p300, CBP, PCAF, GCN5L2, etc.) are purified.
- A suitable histone substrate, often a specific histone protein (e.g., H3, H4) or a peptide corresponding to the N-terminal tail of a histone, is prepared.
- Acetyl-Coenzyme A (Acetyl-CoA) is used as the acetyl donor.
- Inhibitor Preparation:
 - **A-485** is dissolved in a suitable solvent, typically DMSO, to create a stock solution.
 - A dilution series of A-485 is prepared to test a range of concentrations.
- Assay Performance:
 - The HAT enzyme, histone substrate, and varying concentrations of A-485 (or vehicle control) are pre-incubated in an appropriate assay buffer.
 - The enzymatic reaction is initiated by the addition of Acetyl-CoA. For radioactive assays, [3H]-Acetyl-CoA is commonly used.
 - The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C or 37°C).
- Detection of HAT Activity:
 - Radioactive Filter Binding Assay: The reaction mixture is transferred to a filter membrane which captures the histone substrate. Unincorporated [3H]-Acetyl-CoA is washed away.
 The amount of radioactivity incorporated into the histone is measured using a scintillation counter.
 - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This method
 often employs a biotinylated histone substrate and a europium-labeled anti-acetylated
 lysine antibody. The binding of the antibody to the acetylated substrate brings the
 europium donor and a streptavidin-conjugated acceptor into proximity, generating a FRET
 signal that is proportional to HAT activity.



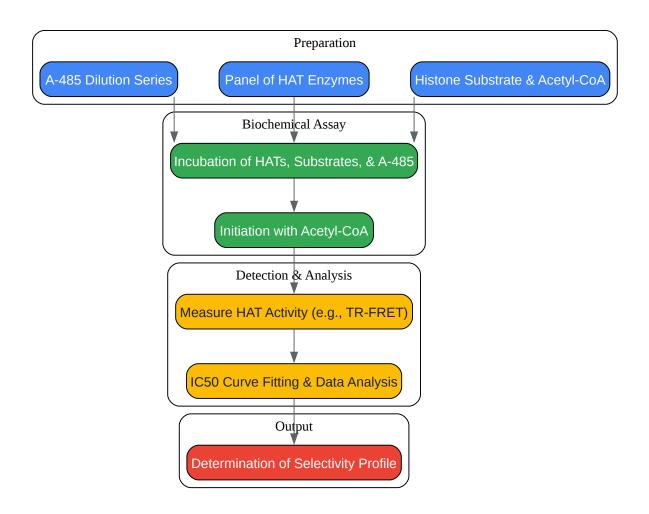
• Data Analysis:

- The enzymatic activity at each inhibitor concentration is normalized to the vehicle control.
- IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Contexts

To further illustrate the experimental and biological context of **A-485**'s activity, the following diagrams are provided.

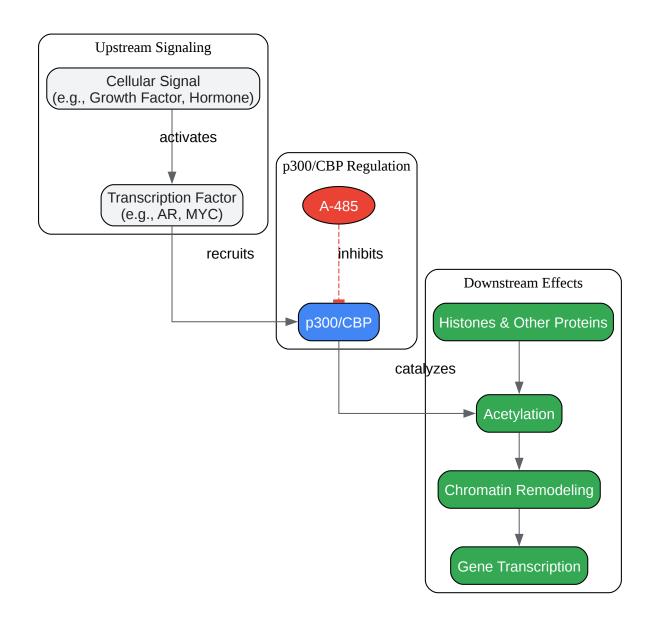




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Caption: Experimental workflow for determining HAT inhibitor selectivity.





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Caption: Simplified signaling pathway involving p300/CBP.



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